molecular formula C8H7N5O2 B11893956 3-(6-Amino-3H-purin-3-yl)-2-oxopropanal

3-(6-Amino-3H-purin-3-yl)-2-oxopropanal

Cat. No.: B11893956
M. Wt: 205.17 g/mol
InChI Key: ZTQYYXRAQUWTMU-UHFFFAOYSA-N
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Description

3-(6-Amino-3H-purin-3-yl)-2-oxopropanal is a compound that features a purine base structure, which is a fundamental component in various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-3H-purin-3-yl)-2-oxopropanal typically involves the reaction of a purine derivative with an appropriate aldehyde. One common method includes the condensation of 6-amino-3H-purine with glyoxal under controlled conditions to yield the desired product. The reaction is usually carried out in an aqueous medium at a slightly acidic pH to facilitate the formation of the oxopropanal group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-3H-purin-3-yl)-2-oxopropanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxopropanal group to an alcohol.

    Substitution: The amino group on the purine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-Amino-3H-purin-3-yl)-2-oxopropanal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in nucleotide metabolism and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism by which 3-(6-Amino-3H-purin-3-yl)-2-oxopropanal exerts its effects is primarily through its interaction with nucleic acids and enzymes involved in nucleotide metabolism. The compound can act as an inhibitor or substrate for various enzymes, thereby affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Amino-3H-purin-3-yl)-2-oxopropanal is unique due to its specific oxopropanal group, which imparts distinct chemical reactivity and biological activity compared to other purine derivatives. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C8H7N5O2

Molecular Weight

205.17 g/mol

IUPAC Name

3-(6-imino-7H-purin-3-yl)-2-oxopropanal

InChI

InChI=1S/C8H7N5O2/c9-7-6-8(11-3-10-6)13(4-12-7)1-5(15)2-14/h2-4,9H,1H2,(H,10,11)

InChI Key

ZTQYYXRAQUWTMU-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=N)N=CN2CC(=O)C=O

Origin of Product

United States

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